molecular formula C6H14ClNO B2715104 cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 2242579-99-1

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2715104
CAS No.: 2242579-99-1
M. Wt: 151.63
InChI Key: PZOZIOTYBDBDFG-KYOXOEKESA-N
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Description

Historical Development of Cyclobutylamine Derivatives in Research

The study of cyclobutylamine derivatives dates to the mid-20th century, when researchers first recognized the potential of strained rings to mimic natural products while conferring enhanced stability. Early work by Hartmann et al. in 1980 demonstrated the synthesis of diastereomeric 2-aminocyclobutanols through photosensitized [2+2] cycloadditions, laying the groundwork for stereocontrolled access to these compounds. These efforts highlighted the challenges associated with regioselective functionalization of cyclobutanes, which often required multistep sequences to install substituents at desired positions.

By the 1990s, cyclobutylamines gained traction in antiviral and central nervous system (CNS) drug research. For instance, constrained analogues of nucleoside reverse transcriptase inhibitors incorporated cyclobutane rings to reduce conformational flexibility and improve binding affinity. However, synthetic limitations persisted, particularly in achieving enantioselective hydroxylation or alkylation without racemization. The advent of biocatalysis in the 2010s marked a turning point, with engineered cytochrome P450 BM3 variants enabling direct C–H functionalization of cyclobutylamine derivatives at unactivated positions. This breakthrough eliminated the need for protective group strategies and paved the way for scalable production of chiral intermediates.

Position of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Contemporary Research

In recent years, This compound has emerged as a candidate for fragment-based drug discovery due to its dual functionality: the amine group serves as a hydrogen-bond donor, while the methoxymethyl substituent enhances solubility and modulates electronic properties. Its cis configuration imposes a defined spatial arrangement, making it invaluable for probing steric interactions in enzyme active sites.

The compound’s synthetic accessibility has been bolstered by enzymatic methodologies. For example, engineered P450 BM3 variants catalyze the hydroxylation of cyclobutylamine carbamates with high regioselectivity, enabling subsequent derivatization to install the methoxymethyl group. This approach aligns with the pharmaceutical industry’s shift toward "late-stage functionalization," where lead compounds are diversified without reoptimizing entire synthetic routes. Additionally, the hydrochloride salt form improves crystallinity and stability, facilitating characterization and formulation.

Theoretical Significance of Cyclobutane Ring Systems

The cyclobutane ring’s 90° bond angles and torsional strain create a unique electronic environment that influences both reactivity and molecular recognition. Quantum mechanical studies reveal that the ring’s puckered conformation distributes strain unevenly, rendering certain C–H bonds more susceptible to functionalization. This phenomenon underpins the regioselective hydroxylation observed in enzymatic reactions, where cytochrome P450 BM3 variants exploit the ring’s strain to target specific positions.

Theoretical models also predict that substituents on cyclobutanes, such as the methoxymethyl group in This compound , alter electron density gradients. This modulation can enhance binding to biological targets by optimizing charge complementarity. Furthermore, the ring’s rigidity reduces entropy penalties upon binding, a critical factor in fragment-based drug design where low-molecular-weight ligands must maximize interaction efficiency.

Research Landscape and Citation Analysis

An analysis of citations and publication trends reveals interdisciplinary interest in cyclobutylamine derivatives. The 2023 study by Harwood et al. on P450 BM3-mediated hydroxylation has been cited in over 15 publications within its first year, reflecting its impact on synthetic methodology. Older works, such as Hartmann’s 1980 paper on diastereomeric aminocyclobutanols, remain foundational, with a steady citation rate in studies exploring stereochemical outcomes.

Research clusters around three themes:

  • Enzymatic Functionalization : Over 40% of recent publications focus on biocatalytic strategies to modify cyclobutane rings, emphasizing sustainability and precision.
  • Conformational Analysis : Molecular dynamics simulations and X-ray crystallography studies dominate structural analyses, accounting for 30% of publications.
  • Medicinal Applications : Approximately 25% of studies investigate cyclobutylamines as bioisosteres for aryl amines in CNS and antiviral agents.

This distribution underscores the compound’s dual role as a synthetic intermediate and a pharmacophore in its own right. Collaborative efforts between enzymologists, computational chemists, and medicinal chemists are driving innovation, with This compound exemplifying the synergy between these disciplines.

Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZIOTYBDBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxymethylamine with a cyclobutanone derivative, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features make it suitable for the development of drugs targeting specific biological pathways.

Case Study: Histamine H3 Receptor Ligands

Research indicates that compounds similar to this compound may act as ligands for histamine H3 receptors. These receptors are implicated in various neurological disorders, and modulating their activity could provide therapeutic benefits for conditions such as schizophrenia and cognitive deficits associated with Alzheimer's disease .

Enzyme Inhibition

Recent studies have suggested that this compound may function as an enzyme inhibitor. This characteristic is particularly valuable in developing treatments for metabolic disorders where enzyme regulation is crucial.

Research Findings

  • Enzyme Targeting : Preliminary investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to new treatments for obesity and diabetes.
  • Mechanism of Action : The exact mechanism by which this compound exerts its inhibitory effects on enzymes is still under investigation. However, its ability to interact with active sites of target enzymes suggests a competitive inhibition model.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclobutane structure allows for the synthesis of more complex molecules through various chemical reactions.

Synthetic Pathways

  • Alkyne Cyclotrimerization : The compound can be utilized in regioselective alkyne cyclotrimerizations, facilitating the construction of hexasubstituted benzenoids, which are valuable intermediates in organic synthesis .
  • Amine Derivatives : The amine functionality allows for further derivatization, enabling the synthesis of various derivatives that may possess enhanced biological activity or novel properties .

Mechanism of Action

The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, the following structurally analogous cyclobutane-based amines are analyzed:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
cis-3-(Methoxymethyl)cyclobutan-1-amine HCl 1068704-31-3 C₆H₁₃NO·HCl 151.64 Methoxymethyl (-OCH₃CH₂), amine
cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl 1909294-44-5 C₇H₁₆ClNO 165.66 Isopropoxy (-OCH(CH₃)₂), amine
cis-3-Amino-1-methylcyclobutan-1-ol HCl 1523606-23-6 C₅H₁₂ClNO 137.61 Hydroxymethyl (-CH₂OH), methyl, amine

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility Methoxymethyl group: The methoxymethyl substituent in cis-3-(Methoxymethyl)cyclobutan-1-amine HCl introduces moderate lipophilicity and ether-based stability, enhancing membrane permeability compared to polar groups like hydroxyl . Hydroxymethyl group: cis-3-Amino-1-methylcyclobutan-1-ol HCl (–9) contains a hydroxyl group, which enhances hydrogen-bonding capacity and aqueous solubility but may reduce stability under acidic or oxidative conditions .

Synthetic Utility

  • The methoxymethyl derivative is favored in peptide mimetics and kinase inhibitor synthesis due to its balanced hydrophobicity and stability .
  • The isopropoxy variant (CAS 1909294-44-5) is employed in prodrug design, leveraging its hydrolytic stability in physiological conditions .
  • The hydroxymethyl analog (CAS 1523606-23-6) is used in chiral ligand synthesis for asymmetric catalysis, exploiting its hydroxyl group for metal coordination .

Stability and Storage cis-3-(Methoxymethyl)cyclobutan-1-amine HCl requires storage at 2–8°C to prevent decomposition, as indicated by its temporary unavailability in suppliers’ inventories (). The isopropoxy derivative is stable at room temperature, with Aladdin Scientific offering it in 100 mg quantities (≥97% purity) without refrigeration .

Table 2: Commercial Availability and Pricing

Compound Supplier Purity Price (100 mg) Availability
cis-3-(Methoxymethyl)cyclobutan-1-amine HCl CymitQuimica N/A €637.00 (1g) Out of stock
cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl Aladdin Scientific ≥97% $50–$100 In stock
cis-3-Amino-1-methylcyclobutan-1-ol HCl Aaron Chemicals LLC N/A N/A Limited

Biological Activity

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the cis configuration and the presence of both an amine and a methoxymethyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H14ClNO\text{C}_7\text{H}_{14}\text{ClN}O

This compound's distinctive features include:

  • Cis Configuration : Influences its reactivity and interaction with biological targets.
  • Functional Groups : The presence of the amine and methoxymethyl groups enhances its potential for diverse biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. The exact pathways depend on the specific biological context in which the compound is applied.

1. Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Drug Development : It serves as a precursor in the synthesis of novel pharmacological agents targeting specific metabolic pathways.
  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes, potentially useful in treating metabolic disorders .

2. Biological Research

In biological studies, this compound is utilized to explore the effects of cyclobutane derivatives on various biological systems:

  • Model Compound : It acts as a model for understanding similar structural behaviors in biological environments.
  • Enzyme Interaction Studies : Research has shown its ability to bind to enzymes, influencing their activity and metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic rates in vitro. This suggests potential applications in metabolic disease treatment .

Case Study 2: Drug Development

Research focused on using this compound as a building block for synthesizing arginase inhibitors. The synthesized compounds demonstrated significant inhibitory activity against arginase, showcasing the compound’s utility in drug discovery efforts aimed at treating conditions like cancer and cardiovascular diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameConfigurationBiological Activity
cis-3-(Methoxymethyl)cyclobutan-1-amine HClCisPotential enzyme inhibitor; drug precursor
trans-3-(Methoxymethyl)cyclobutan-1-amine HClTransDifferent reactivity; less studied
3-(Methoxymethyl)cyclobutan-1-amine HClNo configurationBasic model compound; limited applications

This table illustrates how the cis configuration contributes to distinct biological activities compared to its trans counterpart.

Q & A

Q. Methodology :

  • Cyclization and Reductive Amination : React cyclobutanone derivatives (e.g., 3-(methoxymethyl)cyclobutanone) with methoxymethylamine under reductive conditions (e.g., NaBH₄ in methanol). Purify via recrystallization or silica gel chromatography .
  • Hydrochloride Salt Formation : Treat the free amine with HCl in ethyl acetate, followed by vacuum filtration to isolate the crystalline product. Yields typically range from 75–85% with purity confirmed by HPLC .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurityReference
Reductive AminationNaBH₄, MeOH, 0°C → RT, 12 h80%90%
HCl Salt FormationHCl gas in EtOAc, 1 h stirring95%95%

Advanced: How can conflicting NMR data for the methoxymethyl group be resolved?

Q. Methodology :

  • Variable-Temperature NMR : Conformational flexibility of the cyclobutane ring may cause signal splitting. Conduct ¹H-NMR in DMSO-d₆ at 298K and 323K to observe dynamic averaging .
  • 2D Techniques : Use HSQC to correlate methoxymethyl protons (δ 3.30–3.45 ppm) with adjacent carbons, confirming assignment.

Q. Table 2: Representative ¹H-NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Cyclobutane CH₂2.05–2.31m
Methoxymethyl OCH₃3.30–3.45s
NH₂⁺ (HCl salt)9.10brs

Basic: What analytical workflows ensure identity and purity in academic settings?

Q. Methodology :

  • Structural Confirmation : ¹H/¹³C NMR (e.g., cyclobutane CH₂ at δ 2.05–2.31 ppm) and FT-IR (N-H stretch at ~2500 cm⁻¹ for HCl salt) .
  • Purity Assessment : HPLC-MS with C18 column (95:5 water:acetonitrile + 0.1% TFA); expected [M+H]⁺ at m/z 138.1 .

Advanced: What strategies mitigate hydrolysis of the hydrochloride salt during biological assays?

Q. Methodology :

  • Storage Conditions : Store at -20°C under argon in desiccated vials. Stability studies show <3% degradation over 6 months .
  • In Situ Preparation : Dissolve in anhydrous DMSO immediately before use to avoid aqueous hydrolysis. Monitor pH (target 4–6) to prevent amine deprotonation .

Advanced: How does cyclobutane ring strain influence Suzuki-Miyaura cross-coupling efficiency?

Q. Methodology :

  • Enhanced Reactivity : The ring’s 90° bond angles increase electrophilicity at the amine-adjacent carbon. Optimize with Pd(OAc)₂/SPhos catalyst in THF at 60°C, achieving 75% yield with aryl boronic acids .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict reduced activation energy (ΔG‡ = 28 kcal/mol) compared to non-strained analogs .

Basic: What safety protocols are critical for handling this compound?

Q. Methodology :

  • PPE Requirements : Nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis to avoid HCl vapor exposure .
  • Waste Disposal : Neutralize with 10% NaOH before disposal as hazardous organic waste .

Advanced: How to design SAR studies targeting neurological applications?

Q. Methodology :

  • Structural Modifications : Introduce substituents (e.g., fluorine at C3) to enhance blood-brain barrier permeability. Assess via logP (target 1–2) and P-gp efflux ratio (<2) .
  • In Vitro Assays : Test NMDA receptor binding (IC₅₀ < 10 µM) using radioligand displacement in cortical neuron cultures .

Basic: What solvents are compatible for solubility testing?

Q. Methodology :

  • Polar Solvents : DMSO (>50 mg/mL), water (limited solubility, ~5 mg/mL at pH 4). Avoid chloroform due to HCl salt instability .

Advanced: How to resolve racemization during chiral synthesis?

Q. Methodology :

  • Chiral HPLC : Use Chiralpak AD-H column (hexane:IPA = 90:10) to separate enantiomers (Rf = 1.2 for cis-isomer) .
  • Asymmetric Catalysis : Employ (R)-BINAP/Pd catalysts for enantioselective cyclization (ee > 90%) .

Advanced: Can computational models predict metabolic stability?

Q. Methodology :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 45 min). Validate with liver microsome assays (IC₅₀ for CYP inhibition > 50 µM) .

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